molecular formula C17H22ClNOS2 B12763123 Timepidium chloride CAS No. 100595-66-2

Timepidium chloride

Cat. No.: B12763123
CAS No.: 100595-66-2
M. Wt: 355.9 g/mol
InChI Key: QKMGSNFPZNTQHE-UHFFFAOYSA-M
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Description

Timepidium chloride is a quaternary ammonium compound known for its antimuscarinic properties. It is primarily used for the symptomatic treatment of visceral spasms. As a muscarinic antagonist, it inhibits the action of acetylcholine on muscarinic receptors, thereby reducing muscle contractions in the gastrointestinal tract .

Preparation Methods

Synthetic Routes and Reaction Conditions

Timepidium chloride can be synthesized through the reaction of 3-(di-2-thienylmethylene)-5-methoxy-1,1-dimethyl-piperidinium with hydrochloric acid. The reaction typically involves the use of organic solvents and controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

Timepidium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide would yield the corresponding hydroxide derivative .

Scientific Research Applications

Timepidium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is studied for its effects on muscarinic receptors and its potential therapeutic applications.

    Medicine: this compound is used in the treatment of gastrointestinal disorders due to its antispasmodic properties.

    Industry: It is utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

Timepidium chloride exerts its effects by binding to muscarinic receptors, thereby blocking the action of acetylcholine. This inhibition reduces muscle contractions in the gastrointestinal tract, providing relief from spasms. The molecular targets include the M1, M2, and M3 subtypes of muscarinic receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Timepidium chloride is unique due to its specific action on muscarinic receptors and its effectiveness in treating visceral spasms. Its quaternary ammonium structure also distinguishes it from other similar compounds, providing a different pharmacokinetic profile .

Properties

CAS No.

100595-66-2

Molecular Formula

C17H22ClNOS2

Molecular Weight

355.9 g/mol

IUPAC Name

3-(dithiophen-2-ylmethylidene)-5-methoxy-1,1-dimethylpiperidin-1-ium;chloride

InChI

InChI=1S/C17H22NOS2.ClH/c1-18(2)11-13(10-14(12-18)19-3)17(15-6-4-8-20-15)16-7-5-9-21-16;/h4-9,14H,10-12H2,1-3H3;1H/q+1;/p-1

InChI Key

QKMGSNFPZNTQHE-UHFFFAOYSA-M

Canonical SMILES

C[N+]1(CC(CC(=C(C2=CC=CS2)C3=CC=CS3)C1)OC)C.[Cl-]

Origin of Product

United States

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